molecular formula C12H12N2O2 B2608048 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione CAS No. 2097953-55-2

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

Cat. No.: B2608048
CAS No.: 2097953-55-2
M. Wt: 216.24
InChI Key: SDCJURIGVDBUTP-UHFFFAOYSA-N
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Description

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group attached to an imidazolidine-2,4-dione core.

Biochemical Analysis

Biochemical Properties

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its biochemical activity . The nature of these interactions often involves the formation of iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which can lower the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitate various biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated potential anticancer activity by suppressing tumor growth through the inhibition of specific signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s ability to form stable complexes with metal ions and other biomolecules allows it to modulate enzyme activity and alter gene expression patterns . These interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant alterations in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s biochemical activity and its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with high efficiency, typically in the range of 70-74% . Another method involves the Knoevenagel condensation, which is used to synthesize larger homologous molecules .

Industrial Production Methods: Industrial production of this compound often involves optimization of multi-component reactions (MCRs) such as the Bucherer–Berg reaction . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine-2,4-dione core, which is highly reactive.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazolidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticonvulsant and antibacterial agent . Additionally, it is used in industrial applications for the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazolidine-2,4-dione derivatives such as 5,5-diphenylimidazolidine-2,4-dione . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness: What sets 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione apart is its unique phenylcyclopropyl group, which enhances its biological activity and makes it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-phenylcyclopropyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCJURIGVDBUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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